molecular formula C24H16N4O4 B11651345 2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one

2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one

Katalognummer: B11651345
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: VNCNKWHZODSFOZ-LGMDPLHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a nitrophenyl group, and an indole moiety, making it a unique and interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives through cyclization reactions. The indole moiety is then introduced via a condensation reaction with an appropriate aldehyde or ketone.

For example, the synthesis might involve:

    Cyclization of anthranilic acid derivatives: This step forms the quinazolinone core.

    Condensation with indole derivatives: Using a suitable aldehyde or ketone, the indole moiety is attached to the quinazolinone core.

    Introduction of the nitrophenyl group: This can be achieved through nitration reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction of the nitro group would produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, quinazolinone derivatives are known for their pharmacological properties. This compound could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies might focus on its ability to interact with specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Wirkmechanismus

The mechanism by which 2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one exerts its effects would depend on its specific application. For example, if it is used as an anti-cancer agent, it might inhibit the activity of certain enzymes involved in cell proliferation. The molecular targets could include kinases, proteases, or other proteins critical for cell survival and growth. Pathways involved might include apoptosis, cell cycle regulation, or signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolinone derivatives: These include compounds like 2-phenylquinazolin-4(3H)-one, which share the quinazolinone core but differ in their substituents.

    Indole derivatives: Compounds such as indole-3-carbinol, which have the indole moiety but lack the quinazolinone structure.

    Nitrophenyl compounds: Examples include 2-nitroaniline, which contains the nitrophenyl group but not the quinazolinone or indole moieties.

Uniqueness

What sets 2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one apart is its combination of these three distinct structural elements. This unique arrangement can lead to novel biological activities and chemical reactivity, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C24H16N4O4

Molekulargewicht

424.4 g/mol

IUPAC-Name

2-[(Z)-(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C24H16N4O4/c1-14-10-11-19-16(12-14)17(23(29)26-19)13-22-25-18-7-3-2-6-15(18)24(30)27(22)20-8-4-5-9-21(20)28(31)32/h2-13H,1H3,(H,26,29)/b17-13-

InChI-Schlüssel

VNCNKWHZODSFOZ-LGMDPLHJSA-N

Isomerische SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-]

Kanonische SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.